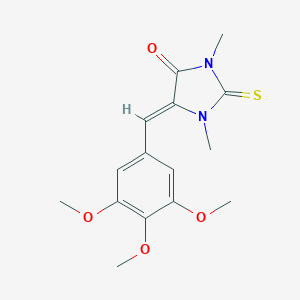![molecular formula C22H14ClN5OS B303552 N-(2-chloro-3-pyridinyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide](/img/structure/B303552.png)
N-(2-chloro-3-pyridinyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-3-pyridinyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide, also known as CP-690,550, is a chemical compound that has shown potential as a therapeutic agent in the treatment of autoimmune diseases. The compound was first synthesized by Pfizer in 2003 and has since been the subject of extensive scientific research.
作用机制
N-(2-chloro-3-pyridinyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide works by inhibiting the activity of JAKs, which are involved in the signaling pathways that regulate immune responses. JAKs are responsible for activating a number of downstream signaling molecules, including signal transducer and activator of transcription (STAT) proteins. By inhibiting JAK activity, this compound can prevent the activation of STAT proteins and downstream signaling pathways, ultimately leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), while increasing the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This compound has also been shown to reduce the infiltration of immune cells into inflamed tissues, further reducing inflammation and tissue damage.
实验室实验的优点和局限性
One advantage of N-(2-chloro-3-pyridinyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide is its specificity for JAKs, which allows for targeted inhibition of immune signaling pathways without affecting other cellular processes. However, the compound also has some limitations in lab experiments, including its relatively short half-life and the need for careful control of reaction conditions during synthesis.
未来方向
There are a number of potential future directions for research on N-(2-chloro-3-pyridinyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide. One area of interest is the development of more potent and selective JAK inhibitors based on the structure of this compound. Another area of research is the exploration of the compound's potential in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Finally, there is also interest in the development of combination therapies that incorporate this compound with other therapeutic agents to enhance its efficacy and reduce side effects.
合成方法
The synthesis of N-(2-chloro-3-pyridinyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide involves a multi-step process that begins with the reaction of 2-chloro-3-pyridinecarboxaldehyde with 2-mercaptophenanthro[9,10-e][1,2,4]triazine. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield the final product. The synthesis of this compound is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
科学研究应用
N-(2-chloro-3-pyridinyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide has been the subject of extensive scientific research due to its potential as a therapeutic agent in the treatment of autoimmune diseases. The compound has been shown to inhibit the activity of Janus kinases (JAKs), a family of enzymes that play a key role in the signaling pathways involved in immune responses. By inhibiting JAK activity, this compound can help to reduce inflammation and prevent damage to tissues and organs in autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
属性
分子式 |
C22H14ClN5OS |
|---|---|
分子量 |
431.9 g/mol |
IUPAC 名称 |
N-(2-chloropyridin-3-yl)-2-phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanylacetamide |
InChI |
InChI=1S/C22H14ClN5OS/c23-21-17(10-5-11-24-21)25-18(29)12-30-22-26-19-15-8-3-1-6-13(15)14-7-2-4-9-16(14)20(19)27-28-22/h1-11H,12H2,(H,25,29) |
InChI 键 |
MMYDCSCFOPTSSK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=C(N=CC=C5)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=C(N=CC=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![ethyl 5-[(cyclobutylcarbonyl)amino]-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate](/img/structure/B303475.png)
![ethyl 1-(4-isopropylphenyl)-5-{[3-(trifluoromethyl)benzoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B303476.png)
![N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B303479.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B303481.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B303483.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B303484.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B303485.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B303486.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B303487.png)
![ethyl [2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B303488.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B303489.png)
![[2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate](/img/structure/B303492.png)